8-Methyldecanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

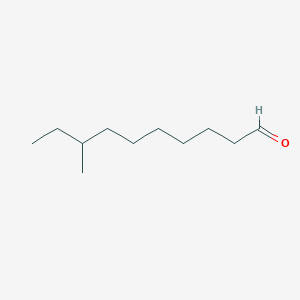

8-Methyldecanal (CAS: 127793-88-8) is a branched-chain aldehyde with the molecular formula C₁₁H₂₂O. Its structure features a methyl group at the 8th carbon of a decanal backbone, contributing to its unique organoleptic properties. This compound is notably identified as a key flavor component in Japanese yuzu (Citrus junos), where it imparts fresh green, bitter, and sweet citrus notes . A 2023 study published in Flavour and Fragrance Journal highlights a practical synthesis method for this compound, emphasizing its relevance in flavor and fragrance industries . It is listed under FEMA 4795 as a flavoring agent, underscoring its commercial importance .

Scientific Research Applications

8-Methyldecanal has a wide range of applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.

Biology: Its enantiomers are studied for their distinct olfactory properties and their roles in natural products.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is a key ingredient in the flavor and fragrance industry, used in the formulation of perfumes, food flavors, and other scented products

Mechanism of Action

The mechanism of action of 8-Methyldecanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Structural and Functional Group Similarities

The following aldehydes are structurally analogous to 8-Methyldecanal, sharing the aldehyde functional group but differing in chain length, branching, or unsaturation:

Physical and Chemical Properties

- This compound: Limited physical data in the provided evidence, but branched structure likely reduces boiling point compared to linear analogs.

- Decanal : Boiling point ~207–209°C (external data); used in perfumes and cleaning products .

- Pentadecanal : Higher molecular weight (C₁₅) implies higher boiling point than Decanal; toxicological properties remain understudied .

- 8-Heptadecenal : Unsaturation (C17 with E-configured double bond) increases reactivity and may lower boiling point compared to saturated analogs .

Research Advancements

- This compound : A 2023 study optimized its synthesis, improving yield and scalability for industrial use .

- Decanal : Extensive safety protocols documented in SDS, reflecting its widespread industrial use .

- 8-Heptadecenal: Structural analysis via SMILES notation confirms its E-configuration, aiding in synthetic reproducibility .

Biological Activity

8-Methyldecanal is an aliphatic aldehyde with the chemical formula C11H22O and a molecular weight of 170.29 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial properties, sensory attributes, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a straight-chain with a methyl group at the 8th carbon. This configuration influences its physical and chemical properties, including volatility and reactivity.

Biological Activities

1. Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Study Findings : A study on essential oils highlighted that this compound constituted a significant portion of the volatile components, contributing to the overall antimicrobial efficacy of the oils tested against pathogens like Staphylococcus aureus and Escherichia coli .

2. Sensory Attributes

This compound is also noted for its role in flavor and fragrance profiles, particularly in citrus oils. It contributes to the aroma characteristics that are desirable in food products and perfumes.

- Flavor Profile : The compound imparts a fresh, citrus-like scent which is often utilized in the food industry for flavor enhancement .

3. Potential Therapeutic Applications

Research suggests potential therapeutic applications for this compound, especially in formulations aimed at improving skin health due to its antioxidant properties.

- Skin Health : Its ability to modulate oxidative stress markers indicates that it may be beneficial in cosmetic formulations aimed at reducing skin aging .

Data Table: Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of essential oils from Pituranthos chloranthus, this compound was identified as a major component responsible for significant antibacterial activity. The oil exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% .

Case Study 2: Sensory Analysis

A sensory analysis involving various citrus oils revealed that the presence of this compound correlated with higher consumer preference scores due to its pleasant aroma profile, which was particularly appealing in beverages and desserts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Methyldecanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves hydroformylation or oxidation of precursor alkenes. For example, Rh-catalyzed hydroformylation of 7-methylnonene under controlled pressure (10–15 bar CO/H₂) yields this compound with >80% selectivity . Characterization via GC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity. Impurities often arise from competing isomerization; optimizing solvent polarity (e.g., toluene vs. THF) and catalyst loading can mitigate this .

Q. How can researchers validate the identity and purity of this compound in experimental settings?

- Methodological Answer : Combine analytical techniques:

- GC-MS : Retention index and fragmentation patterns (m/z 156 [M]⁺, base peak at m/z 57) confirm molecular identity.

- NMR : Key signals include δ 9.75 ppm (aldehyde proton, triplet, J = 1.8 Hz) and δ 0.88 ppm (methyl group, doublet) .

- Purity : Use HPLC with a C18 column and UV detection (210 nm); purity ≥95% is acceptable for biological assays .

Q. What biological assays are suitable for studying this compound’s activity, and how should controls be designed?

- Methodological Answer : For pheromone or antimicrobial studies:

- Dose-response assays : Use 0.1–100 µM concentrations in triplicate. Include solvent controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., Decanal for comparison).

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. What are the best practices for analyzing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via GC-MS.

- Light sensitivity : Use amber vials to prevent photodegradation.

- Data interpretation : Calculate half-life (t₁/₂) using first-order kinetics; report R² values for regression models .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity, and what computational tools support this?

- Methodological Answer :

- SAR studies : Introduce substituents (e.g., fluorine at C8) and compare binding affinities via molecular docking (AutoDock Vina).

- MD simulations : Use GROMACS to assess conformational stability in lipid bilayers.

- Validation : Cross-reference in vitro results (e.g., IC₅₀ values) with computational predictions .

Q. What challenges arise in enantioselective synthesis of this compound, and how can chiral catalysts address them?

- Methodological Answer :

- Chiral resolution : Employ Jacobsen’s Mn(III)-salen catalysts for asymmetric epoxidation, followed by aldehyde formation.

- Analytical challenges : Use chiral GC (Cyclodextrin-based columns) or polarimetry to determine enantiomeric excess (ee >90% target) .

Q. How do contradictory findings about this compound’s ecological roles (e.g., as a pheromone vs. repellent) arise, and how can meta-analyses resolve them?

- Methodological Answer :

- Systematic review : Compile data from ≥10 studies; assess variables (species, concentration, assay type).

- Meta-regression : Identify confounding factors (e.g., interspecies receptor variability) using R or STATA.

- Bias assessment : Apply PRISMA guidelines to evaluate study quality .

Q. What in vitro models best replicate this compound’s metabolic pathways in mammalian systems?

- Methodological Answer :

- Hepatic metabolism : Use primary hepatocytes or microsomal fractions (CYP450 isoforms).

- Analytical workflow : LC-MS/MS to detect metabolites (e.g., carboxylic acid derivatives).

- Kinetic parameters : Calculate Km and Vmax using Michaelis-Menten plots .

Q. How can researchers integrate this compound’s physicochemical properties (logP, vapor pressure) into ecological exposure models?

- Methodological Answer :

- QSAR modeling : Input logP (experimental: 3.2) and vapor pressure (0.15 mmHg at 25°C) into EPI Suite.

- Field validation : Compare predicted vs. measured environmental concentrations (MECs) in soil/air samples.

- Uncertainty analysis : Monte Carlo simulations to quantify variability .

Q. What experimental designs minimize artifacts in this compound’s behavioral assays (e.g., insect olfaction studies)?

- Methodological Answer :

- Blind protocols : Randomize treatment groups and conceal compound identities from observers.

- Negative controls : Use paraffin oil or inert aldehydes (e.g., Hexanal) to isolate this compound-specific effects.

- Data transparency : Share raw electrophysiology datasets via repositories like Dryad .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include retention times (GC), spectral data (NMR), and statistical parameters (mean ± SD, n ≥ 3) .

- Supplementary Materials : Provide synthetic protocols, raw chromatograms, and computational input files .

- Ethical compliance : Disclose animal/insect ethics approvals (IACUC numbers) for biological studies .

Properties

CAS No. |

127793-88-8 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

8-methyldecanal |

InChI |

InChI=1S/C11H22O/c1-3-11(2)9-7-5-4-6-8-10-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

VXUUJYSSICSSIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCC=O |

density |

0.879-0.919 (20 °) |

physical_description |

colorless liquid/ citrus/green odor |

solubility |

very slightly soluble Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.